tert-Butyl ((1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl)carbamate
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Overview
Description
rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl]carbamate: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring with three hydroxyl groups and a carbamate group attached to a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl]carbamate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with the desired stereochemistry is synthesized using a series of stereoselective reactions. This may involve the use of chiral catalysts or reagents to ensure the correct configuration of the hydroxyl groups.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the cyclohexyl compound with tert-butyl isocyanate under controlled conditions. This step requires careful monitoring to ensure the formation of the desired product without side reactions.
Industrial Production Methods
Industrial production of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl]carbamate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the cyclohexyl ring can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce the carbamate group to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclohexanone derivatives, while reduction of the carbamate group can produce cyclohexylamines.
Scientific Research Applications
rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R,2S,3R,4S)-3-formylbicyclo[2.2.1]heptan-2-yl]carbamate
- tert-butyl (2R,4S)-4-hydroxy-2-(((4-(methoxycarbonyl)cyclohexyl)oxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl]carbamate is unique due to its specific stereochemistry and the presence of three hydroxyl groups on the cyclohexyl ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H21NO5 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)9(15)8(6)14/h6-9,13-15H,4-5H2,1-3H3,(H,12,16)/t6-,7+,8+,9-/m1/s1 |
InChI Key |
VLXXRLYWONTQDQ-RYPBNFRJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]([C@H]([C@H]1O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C(C1O)O)O |
Origin of Product |
United States |
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